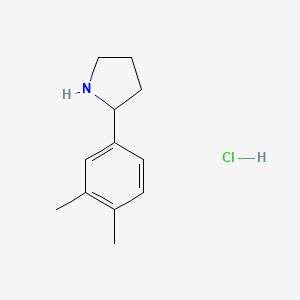
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClN. It is a versatile material used in scientific research, particularly in the fields of drug synthesis and catalyst development. The compound’s unique structure allows for diverse applications, making it a valuable asset in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride typically involves the reaction of 3,4-dimethylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to various biological receptors, influencing their activity. This binding can modulate the function of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Biological Activity
Overview
2-(3,4-Dimethylphenyl)pyrrolidine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, classified under the CAS number 2639451-34-4, is primarily utilized as a synthetic intermediate in pharmaceuticals and biochemicals. It is characterized as a white crystalline solid with a melting point of 136-138°C and is insoluble in water.
The precise mechanism of action for this compound remains largely undefined. However, it is hypothesized to act as an enzyme inhibitor , particularly affecting the metabolism of various drugs and compounds. This inhibition may influence multiple molecular targets and pathways, contributing to its diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on small molecule inhibitors similar to this compound revealed that certain derivatives exhibited IC50 values indicating strong inhibitory effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, optimal compounds demonstrated IC50 values ranging from 3.72 μM to 9.23 μM against these cell lines, suggesting significant therapeutic potential .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
| Compound Type | Characteristics | Biological Activity |
|---|---|---|
| Pyrrolidine | Simple nitrogen-containing ring; versatile in drug design | Various biological effects |
| Pyrrolizines | Fused pyrrolidine rings; exhibit diverse activities | Anticonvulsant properties |
| Pyrrolidine-2-one | Contains a ketone group; used in synthesizing bioactive molecules | Potential anticancer activity |
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9-5-6-11(8-10(9)2)12-4-3-7-13-12;/h5-6,8,12-13H,3-4,7H2,1-2H3;1H |
InChI Key |
MJJJTHZLWMXLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















